Cas no 879-57-2 (2-Ethoxy-N'-hydroxybenzenecarboximidamide)

2-Ethoxy-N'-hydroxybenzenecarboximidamide is a specialized organic compound featuring both ethoxy and hydroxyimino functional groups attached to a benzene ring. Its unique structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds and coordination complexes. The presence of the hydroxyimino group enhances its chelating properties, enabling applications in metal ion binding and catalysis. Additionally, the ethoxy substituent contributes to its solubility in organic solvents, facilitating its use in various reaction conditions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a precursor for bioactive molecules. Its stability and reactivity profile make it a versatile reagent for advanced synthetic applications.
2-Ethoxy-N'-hydroxybenzenecarboximidamide structure
879-57-2 structure
Product name:2-Ethoxy-N'-hydroxybenzenecarboximidamide
CAS No:879-57-2
MF:C9H12N2O2
MW:180.203782081604
CID:707327

2-Ethoxy-N'-hydroxybenzenecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide,2-ethoxy-N-hydroxy-
    • 2-ETHOXY-N-HYDROXY-BENZAMIDINE
    • 2-Ethoxy-N'-hydroxybenzenecarboximidamide
    • Benzamidoxime,o-ethoxy-(7CI,8CI)
    • Benzenecarboximidamide,2-ethoxy-N-hydroxy
    • N'-Hydroxy-2-ethoxybenzenecarboximidamide
    • 2-Ethoxy-N-hydroxybenzenecarboximidamide (ACI)
    • Benzamidoxime, o-ethoxy- (7CI, 8CI)
    • 2-Ethoxy-N-hydroxybenzamidine
    • 2-Ethoxy-N-hydroxybenzene-1-carboximidamide
    • 2-Ethoxy-N′-hydroxybenzene-1-carboximidamide
    • 2-Ethoxy-N′-hydroxybenzenecarboximidamide
    • N′-Hydroxy-2-ethoxybenzenecarboximidamide
    • Inchi: 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
    • InChI Key: ZOGRANBHYCXFRO-UHFFFAOYSA-N
    • SMILES: N=C(C1C(OCC)=CC=CC=1)NO

Computed Properties

  • Exact Mass: 180.09000

Experimental Properties

  • PSA: 65.34000
  • LogP: 1.88010

2-Ethoxy-N'-hydroxybenzenecarboximidamide Security Information

2-Ethoxy-N'-hydroxybenzenecarboximidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-Ethoxy-N'-hydroxybenzenecarboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
E892055-1g
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
1g
¥2700.00 2023-09-15
TRC
E892055-100mg
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
100mg
$110.00 2023-05-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T61764-100mg
2-ETHOXY-N-HYDROXY-BENZAMIDINE
879-57-2
100mg
¥1260.00 2022-09-27
TRC
E892055-10g
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
10g
$1717.00 2023-05-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T61764-1g
2-ETHOXY-N-HYDROXY-BENZAMIDINE
879-57-2
1g
¥3640.00 2022-09-27
TRC
E892055-1000mg
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
1g
$316.00 2023-05-18
Ambeed
A792583-5g
2-Ethoxy-N-hydroxybenzimidamide
879-57-2 97%
5g
$506.0 2025-03-05
AN HUI ZE SHENG Technology Co., Ltd.
E892055-100mg
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
100mg
¥900.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E892055-2.5g
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
2.5g
¥5400.00 2023-09-15
TRC
E892055-2.5g
2-Ethoxy-N'-hydroxybenzenecarboximidamide
879-57-2
2.5g
$620.00 2023-05-18

2-Ethoxy-N'-hydroxybenzenecarboximidamide Related Literature

Additional information on 2-Ethoxy-N'-hydroxybenzenecarboximidamide

2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS No. 879-57-2): A Comprehensive Overview

2-Ethoxy-N'-hydroxybenzenecarboximidamide (CAS No. 879-57-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique structural properties and versatile applications. This compound, also referred to as N'-hydroxy-2-ethoxybenzene-carboximidamide, belongs to the class of imidamide derivatives, which are known for their ability to form stable amide bonds and participate in various chemical reactions.

The molecular structure of 2-Ethoxy-N'-hydroxybenzenecarboximidamide consists of a benzene ring substituted with an ethoxy group at the 2-position and an N'-hydroxyimide group at the carboxylic acid position. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, including polymers and hybrid organic-inorganic frameworks.

One of the most notable advancements involving 2-Ethoxy-N'-hydroxybenzenecarboximidamide is its role in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound can form self-assembled nanoparticles that effectively encapsulate anti-cancer drugs, improving their therapeutic efficacy while reducing side effects.

In addition to its biomedical applications, 2-Ethoxy-N'-hydroxybenzenecarboximidamide has found utility in the field of materials science. Its ability to undergo controlled polymerization reactions has led to the creation of high-performance polymers with tailored mechanical and thermal properties. A recent breakthrough reported in *Macromolecules* showcased the use of this compound as a monomer for synthesizing stimuli-responsive polymers that exhibit shape-memory behavior under external stimuli such as temperature or pH changes.

The synthesis of N'-hydroxy-2-ethoxybenzene-carboximidamide typically involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the overall cost and environmental impact associated with its manufacturing.

Moreover, 2-Ethoxy-N'-hydroxybenzenecarboximidamide has been investigated for its potential in catalysis. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, such as Friedel-Crafts alkylation and acylation reactions. A study published in *Catalysis Letters* highlighted its superior catalytic performance compared to traditional metal-based catalysts, offering a green alternative for industrial applications.

In terms of environmental impact, researchers have also explored the biodegradability of N'-hydroxy-2-ethoxybenzene-carboximidamide. Initial findings suggest that under aerobic conditions, this compound can undergo microbial degradation, reducing concerns related to its persistence in natural ecosystems. However, further studies are required to fully understand its environmental fate and potential risks.

Looking ahead, the continued exploration of 2-Ethoxy-N'-hydroxybenzenecarboximidamide is expected to unlock new opportunities across diverse industries. Its unique chemical properties make it a promising candidate for innovations in drug delivery systems, advanced materials development, and sustainable catalysis processes.

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(CAS:879-57-2)2-Ethoxy-N'-hydroxybenzenecarboximidamide
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